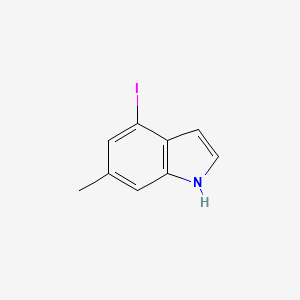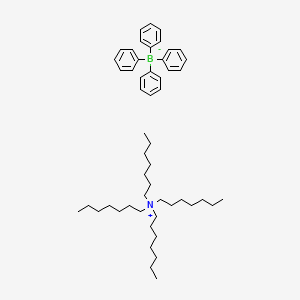
Tetraheptylammonium tetraphenylborate
Descripción general
Descripción
Tetraheptylammonium tetraphenylborate is an organic borate compound composed of a tetraheptylammonium cation and a tetraphenylborate anion. This compound is typically a solid crystal, usually white or light yellow in color. It has low solubility in water but is soluble in organic solvents such as alcohols and ketones. This compound is known for its stability and good thermal properties .
Métodos De Preparación
The synthesis of tetraheptylammonium tetraphenylborate typically involves the reaction of tetraphenylphenol and triphenylborane under nitrogen-filled conditions, followed by a reaction with tetrabromomethane and sodium hydroxide . Another method involves reacting sodium tetraphenylborate with a quaternary salt compound in the presence of water and an organic solvent . During the synthesis process, it is important to ensure safe operation to avoid contact with skin and inhalation of gases .
Análisis De Reacciones Químicas
Tetraheptylammonium tetraphenylborate is commonly used as a strong cationic reagent in organic synthesis. It can act as a catalyst and inducer for the synthesis of organic compounds or assist in reactions. Due to its larger cations and anions, it is also used to help separate substances, such as in liquid chromatography . The compound is stable and does not easily undergo oxidation or reduction reactions. It is primarily involved in substitution reactions where it can facilitate the formation of various organic compounds .
Aplicaciones Científicas De Investigación
Tetraheptylammonium tetraphenylborate has several applications in scientific research. It is used as a lipophilic additive for ammonium-selective polymer membrane electrodes and as a lipophilic supporting electrolyte . The compound is also employed in the study of ion transport across bilayer lipid membranes and in the investigation of binding interactions with proteins such as bovine serum albumin . Additionally, it is used in the synthesis of novel organic-inorganic compounds and as a catalyst in various organic reactions .
Mecanismo De Acción
The mechanism of action of tetraheptylammonium tetraphenylborate involves its role as a cationic reagent and catalyst in organic synthesis. The compound’s large cations and anions facilitate the separation of substances and the formation of organic compounds. In the presence of a base catalyst, it can undergo reversible thermal dissociation, releasing free tetramethyl guanidinium, which can then participate in further reactions . This reversible dissociation allows for multiple reprocessing cycles while maintaining stability at service temperatures .
Comparación Con Compuestos Similares
Tetraheptylammonium tetraphenylborate can be compared to other quaternary ammonium salts such as tetrapentylammonium bromide, tetrahexylammonium bromide, and tetrabutylammonium tetraphenylborate . These compounds share similar properties and applications but differ in the length of their alkyl chains and their specific uses in various reactions. This compound is unique due to its larger cations and anions, which provide enhanced stability and solubility in organic solvents .
Propiedades
IUPAC Name |
tetraheptylazanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.C24H20B/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-28H2,1-4H3;1-20H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJAQRCBXXYPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434023 | |
| Record name | Tetraphenylboron tetraheptylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22560-28-7 | |
| Record name | Tetraphenylboron tetraheptylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraheptylammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




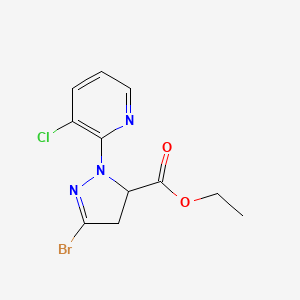
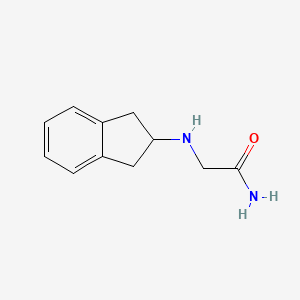
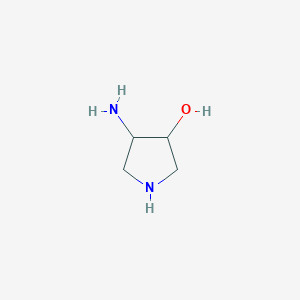
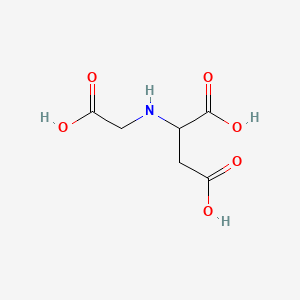
![1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1609728.png)

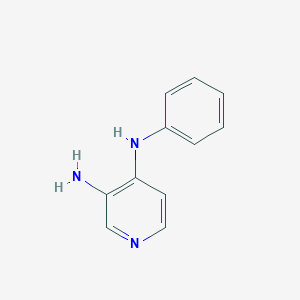
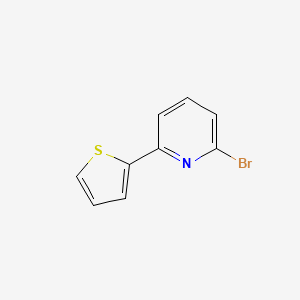
![Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1609734.png)


